molecular formula C17H16ClN5OS B2976877 N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251703-91-9

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2976877
CAS No.: 1251703-91-9
M. Wt: 373.86
InChI Key: FQQVEEYANMCIBO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, featuring a hybrid structure combining pyrimidine-thioacetamide and pyrazole pharmacophores. This molecular architecture is characteristic of compounds investigated for modulating key biological pathways. The core pyrimidine scaffold is widely recognized as a privileged structure in drug discovery, known for its diverse pharmacological potential . The inclusion of a thioacetamide moiety is particularly notable, as this group is instrumental in establishing experimental liver injury models. Thioacetamide (TAA) itself is a well-characterized hepatotoxicant that, upon bioactivation by the CYP450 2E1 enzyme, leads to the formation of TAA-S-dioxide, a reactive metabolite that induces oxidative stress and lipid peroxidation, ultimately causing hepatocellular necrosis . Chronic administration of TAA is a reproducible method for inducing liver fibrosis and cirrhosis in animal models, primarily through the activation of the TGF-β/smad3 signaling pathway in injured hepatocytes, which in turn activates hepatic stellate cells to produce excess extracellular matrix . Consequently, this compound is a valuable candidate for researchers developing and validating novel anti-fibrotic compounds, antioxidants, and cytoprotective agents in experimental hepatology. Furthermore, the 3,5-dimethyl-1H-pyrazole component of the molecule suggests potential applications beyond liver disease research. Structurally similar N-phenylpropanamide derivatives bearing pyrazole rings have demonstrated significant neuroprotective properties in experimental models of neurodegeneration . Specifically, such compounds have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cell lines, a common model for studying Parkinson's disease. The neuroprotective mechanism appears to involve the downregulation of pro-apoptotic signaling pathways, specifically by decreasing Bax expression levels and reducing caspase-3 activation, both key executors of neuronal apoptosis . This multi-target potential makes this compound a versatile research tool for investigating molecular mechanisms in both chronic liver injury and neurodegenerative disorders. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQVEEYANMCIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a thioacetamide moiety, and a pyrazole derivative, which are known to influence its biological properties. The presence of the 3,5-dimethylpyrazole unit is particularly significant due to its established pharmacological effects.

Table 1: Structural Components of the Compound

ComponentDescription
Chlorophenyl2-Chloro substituent enhances lipophilicity
ThioacetamideSulfur atom contributes to biological activity
PyrazoleKnown for antitumor and anti-inflammatory properties

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various N-substituted phenyl chloroacetamides against several pathogens including Escherichia coli and Staphylococcus aureus.

Findings:

  • Compounds demonstrated effectiveness against Gram-positive bacteria.
  • The presence of halogenated groups increased lipophilicity, aiding membrane penetration.

The study concluded that the biological activity varied with the position of substituents on the phenyl ring, suggesting a complex interaction between structure and function .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. This compound's structural components suggest potential efficacy against various cancer cell lines.

Case Studies:

  • BRAF Inhibition : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E), a common mutation in melanoma. Compounds with similar structures exhibited IC50 values indicating potent activity against cancerous cells .
  • Cell Line Studies : Various studies reported IC50 values for related pyrazole compounds:
    • MCF7 (breast cancer): IC50 = 3.79 µM
    • A549 (lung cancer): IC50 = 26 µM
    • Hep-2 (laryngeal cancer): IC50 = 3.25 mg/mL .

Table 2: Anticancer Activity of Related Compounds

Compound TypeCell LineIC50 Value (µM)
Pyrazole DerivativeMCF73.79
Pyrazole DerivativeA54926
Pyrazole DerivativeHep-23.25 mg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The position and type of substituents on the pyrazole and phenyl rings significantly affect its potency.

Key Insights:

  • Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability.
  • Substituent Positioning : Variations in substituent positions lead to diverse biological profiles, impacting both antimicrobial and anticancer activities .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions (Table 1).

ReagentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)EtOH, 60°C, 6 hSulfoxide derivative (S=O)78%
Oxone®CH<sub>3</sub>CN/H<sub>2</sub>O, 25°C, 12 hSulfone derivative (O=S=O)65%

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates, with the thioether’s sulfur atom acting as the nucleophilic center.

  • Steric hindrance from the pyrimidine and pyrazole rings moderates reaction rates.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the acetamide moiety (Table 2).

NucleophileBaseConditionsProductApplicationReference
PiperidineK<sub>2</sub>CO<sub>3</sub>DMF, 80°C, 8 hPiperidine-substituted arylacetamideKinase inhibitor intermediates
Sodium thiophenolateEt<sub>3</sub>NTHF, reflux, 12 hThioether-linked biaryl derivativeAnticancer agent precursors

Key Observations :

  • Reactivity is enhanced in polar aprotic solvents (DMF, THF) .

  • Electron-deficient pyrimidine rings stabilize transition states during substitution.

Cross-Coupling Reactions

The pyrimidine-thioacetamide scaffold facilitates palladium-catalyzed couplings (Table 3).

Reaction TypeCatalyst SystemSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3>4-Bromophenylboronic acidBiarylpyrimidine derivative72%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosMorpholineAminated pyrimidine-acetamide hybrid68%

Structural Impact :

  • Coupling at the pyrimidine C4 position retains biological activity in kinase inhibition assays .

Functionalization of the Acetamide Group

The acetamide’s NH and carbonyl groups enable further derivatization (Table 4).

ReactionReagentConditionsProductYieldReference
AcylationAcetyl chloridePyridine, 0°C → 25°C, 2 hN-Acetylated derivative85%
HydrolysisNaOH (6 M)EtOH/H<sub>2</sub>O, reflux, 4 hCarboxylic acid analog91%

Applications :

  • Acylated derivatives show improved metabolic stability in pharmacokinetic studies .

Pyrazole Ring Modifications

The 3,5-dimethylpyrazole subunit undergoes electrophilic substitutions (Table 5).

ReactionReagentConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h4-Nitro-pyrazole derivative63%
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 6 h4-Bromo-pyrazole analog58%

Note :

  • Methyl groups at C3/C5 direct electrophiles to the C4 position.

Thioether Cleavage

The C–S bond undergoes cleavage under reductive or alkaline conditions (Table 6).

ReagentConditionsProductYieldReference
Raney NiH<sub>2</sub> (1 atm), EtOH, 80°C, 8 hDes-thio acetamide76%
NaOH (10%)H<sub>2</sub>O/EtOH, reflux, 12 hPyrimidin-4-ol derivative82%

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C17H15ClN5OS ~367.8 2-chlorophenyl, dimethylpyrazole High lipophilicity (estimated)
2-Fluorophenyl Analog C17H16FN5OS 357.4 2-fluorophenyl Enhanced membrane permeability
4-Acetylphenyl Analog C19H19N5O2S 381.5 4-acetylphenyl Increased polarity
2-(4-Hydroxypyrimidin-2-ylsulfanyl) Analog C11H11N3O2S 265.3 4-hydroxypyrimidine, isoxazole Higher solubility

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

  • Step 1: React a pyrimidine-thiol derivative with 2-chloro-N-(2-chlorophenyl)acetamide in ethanol under reflux with a base (e.g., sodium acetate) to form the thioacetamide linkage.
  • Step 2: Purify the product via recrystallization using ethanol-dioxane mixtures, achieving yields up to 85% .
  • Optimization: Varying solvents (e.g., DMF for higher solubility), adjusting reaction time, or using catalysts like DMAP can improve yields. Monitor reaction progress via TLC or HPLC.

Key Data from Evidence:

StepReagents/ConditionsYieldReference
1Ethanol, reflux, 30 min85%
2Ethanol-dioxane (1:2)72–85%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity and tautomeric states (e.g., amine/imine ratios). For example, 1H^1H-NMR signals at δ 13.30 (amide NH) and δ 10.10–11.20 (amine/imine NH) resolve tautomeric equilibria .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. Compare bond lengths and angles with Cambridge Structural Database (CSD) entries for validation .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing be analyzed to predict stability and reactivity?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) motifs) and identify supramolecular synthons. This reveals how packing influences solubility and stability .
  • CSD Mining: Compare the compound’s crystal structure with analogs (e.g., N-(4-chlorophenyl) derivatives) to identify trends in hydrogen-bond donor/acceptor preferences .
  • Thermal Analysis: DSC/TGA studies correlate packing efficiency with thermal decomposition profiles.

Example from Evidence:
In N-(4-chlorophenyl) analogs, C=O···H–N hydrogen bonds form infinite chains, stabilizing the lattice .

Q. What methods resolve discrepancies in reported data, such as variable imine/amine tautomer ratios?

Methodological Answer:

  • Variable Temperature NMR: Perform 1H^1H-NMR at 25–100°C to observe tautomer equilibria shifts. Lower temperatures stabilize the imine form due to reduced kinetic energy .
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate tautomer energy differences. A <2 kcal/mol gap suggests facile interconversion.
  • X-ray vs. Solution Data: Compare solid-state (X-ray) and solution (NMR) structures. Discrepancies arise from crystallization-induced shifts .

Q. How can the electronic structure of the thioacetamide moiety guide reactivity studies?

Methodological Answer:

  • MESP Analysis: Map molecular electrostatic potentials to identify nucleophilic/electrophilic sites. The sulfur atom in the thioacetamide group often acts as a nucleophile in substitution reactions .
  • HOMO-LUMO Gaps: Calculate frontier orbitals to predict redox behavior. A narrow gap (<4 eV) suggests susceptibility to oxidation .
  • Kinetic Studies: Monitor reactions (e.g., hydrolysis) via UV-Vis or LC-MS to derive rate constants and activation parameters .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents on the pyrimidine (e.g., –CF3_3) or chlorophenyl ring (e.g., –OCH3_3) to assess steric/electronic effects .
  • Biological Assays: Test derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.
  • Crystallographic SAR: Correlate binding pocket interactions (from X-ray data) with activity trends. For example, bulkier substituents may reduce solubility but improve target affinity .

Data Contradiction Case Study
Issue: A study reports a 50:50 amine/imine ratio via NMR , while another observes a 70:30 ratio for a similar compound.
Resolution:

Verify solvent effects (polar solvents stabilize the amine form).

Re-examine crystallization conditions: Slow cooling may favor one tautomer.

Use synchrotron XRD to detect minor tautomer populations in the crystal .

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